

reaction of magnesium with bromine to form magnesium bromide

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Compound of Interest

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An In-depth Technical Guide to the Synthesis and Properties of Magnesium Bromide

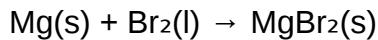
Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the synthesis of magnesium bromide ($MgBr_2$) from the direct reaction of magnesium metal and elemental bromine. It covers the fundamental thermodynamic and kinetic aspects of the reaction, a detailed reaction mechanism, and a robust experimental protocol suitable for a laboratory setting. The physical, chemical, and thermodynamic properties of magnesium bromide are summarized in detailed tables for easy reference. Furthermore, this guide includes process and conceptual diagrams generated using Graphviz to visually represent the experimental workflow and reaction mechanism, adhering to specified formatting for clarity and technical accuracy. Safety considerations for handling the reactive and hazardous materials involved are emphasized throughout.

Reaction Fundamentals

The synthesis of magnesium bromide from its constituent elements is a direct combination, or synthesis, reaction. The overall balanced chemical equation is:



This reaction is highly exothermic, releasing significant heat.^[1] It involves the oxidation of magnesium metal and the reduction of liquid bromine to form a stable ionic salt.^{[1][2]}

Reaction Mechanism

The formation of magnesium bromide is a classic example of an oxidation-reduction (redox) reaction.

- Oxidation of Magnesium: A magnesium atom (Mg), an alkaline earth metal from Group 2, loses its two valence electrons to achieve a stable electron configuration, forming a magnesium cation (Mg²⁺).^{[2][3]}
 - $Mg \rightarrow Mg^{2+} + 2e^-$
- Reduction of Bromine: A bromine molecule (Br₂), a halogen from Group 17, is a diatomic non-metal. Each bromine atom gains one electron to form a bromide anion (Br⁻).^{[2][3]}
 - $Br_2 + 2e^- \rightarrow 2Br^-$
- Ionic Bond Formation: The electrostatically attractive forces between the positively charged magnesium ions (Mg²⁺) and the negatively charged bromide ions (Br⁻) lead to the formation of an ionic crystal lattice, creating the compound magnesium bromide (MgBr₂).^{[4][5]}

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Thermodynamics

The reaction is thermodynamically favorable, characterized by a significant negative enthalpy of formation, indicating its exothermic nature. The key thermodynamic parameters for solid magnesium bromide are compiled below.

Quantitative Data Summary Physical and Chemical Properties

The properties of anhydrous magnesium bromide are distinct from its hexahydrate form.

Property	Anhydrous MgBr ₂	Hexahydrate MgBr ₂ ·6H ₂ O
Molecular Formula	MgBr ₂	MgBr ₂ ·6H ₂ O
Molecular Weight	184.113 g/mol [6] [7]	292.204 g/mol [4]
Appearance	White, hygroscopic, crystalline solid [6] [8]	Colorless monoclinic crystals [6] [8]
Density	3.72 g/cm ³ [6] [8]	2.07 g/cm ³ [4] [9]
Melting Point	711 °C [6] [8]	172.4 °C (decomposes) [9] [10]
Boiling Point	1250 °C [6] [8]	N/A
Solubility in Water	102 g/100 mL (at 20°C) [4] [9]	316 g/100 mL (at 0°C) [9]

Thermodynamic Data

The following data pertains to the formation of solid, anhydrous MgBr₂ at standard conditions (298.15 K, 1 bar).

Thermodynamic Quantity	Value	Reference
Standard Enthalpy of Formation (ΔfH°)	-524.3 kJ/mol	[10] [11]
Standard Gibbs Free Energy of Formation (ΔfG°)	-503.8 kJ/mol	[11]
Standard Molar Entropy (S°)	117.2 J/(mol·K)	[10] [11]
Lattice Enthalpy	-2421 kJ/mol	[12]

Experimental Protocol: Synthesis of Anhydrous Magnesium Bromide

This protocol details the synthesis of anhydrous magnesium bromide in an ethereal solvent, a common method for preparing highly reactive, anhydrous metal halides. Extreme caution is required due to the hazardous nature of the reactants.

Safety Precautions

- Bromine (Br₂): Highly toxic, corrosive, and volatile.[13][14] Causes severe skin burns and respiratory damage. All handling must be performed in a certified chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., Viton or a laminate). [13]
- Magnesium (Mg): Finely divided magnesium turnings are flammable and can react with water to produce flammable hydrogen gas.[15] Keep away from ignition sources.
- Anhydrous Solvents (e.g., Diethyl Ether, THF): Highly flammable and peroxide-formers. Use in a well-ventilated area, away from ignition sources. Ensure solvents are tested for and free of peroxides.
- Reaction Exotherm: The reaction is highly exothermic. The addition of bromine must be slow and controlled to prevent the reaction from becoming violent. An ice bath should be kept on standby for cooling.[16]

Materials and Equipment

- Magnesium turnings (activated)
- Liquid Bromine (Br₂)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Three-necked round-bottom flask
- Reflux condenser with a drying tube (e.g., filled with CaCl₂)
- Pressure-equalizing dropping funnel
- Magnetic stirrer and stir bar
- Inert gas supply (Nitrogen or Argon) with a Schlenk line
- Heating mantle

- Ice bath

Experimental Workflow

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Detailed Procedure

- Apparatus Setup: All glassware must be rigorously dried by flame-drying under a stream of inert gas or by oven-drying at $>120\text{ }^{\circ}\text{C}$ and assembling while hot under an inert atmosphere. [17] Assemble the three-necked flask with a stirrer, reflux condenser, and dropping funnel. Maintain a positive pressure of nitrogen or argon throughout the procedure.[16][17]
- Reactant Charging: Place freshly activated magnesium turnings (1.0 equivalent) and a magnetic stir bar into the reaction flask. Add enough anhydrous diethyl ether to cover the magnesium.[16]
- Bromine Addition Preparation: In the dropping funnel, prepare a solution of liquid bromine (1.0 equivalent) in anhydrous diethyl ether.
- Reaction Initiation: Begin stirring the magnesium suspension. Add a small portion (a few mL) of the bromine solution from the dropping funnel to the flask. The reaction may need initiation, often observed by a slight warming and discoloration of the solution. A small crystal of iodine can be added as an initiator if necessary.[17]
- Controlled Addition: Once the reaction has initiated, add the remaining bromine solution dropwise at a rate that maintains a gentle reflux of the ether.[16] If the reaction becomes too vigorous, slow the addition rate and cool the flask with an external ice bath.
- Completion: After the addition is complete, the reaction mixture may be gently heated to reflux for an additional 1-2 hours to ensure all the magnesium has been consumed.[16][17] The resulting product is typically a grayish solution or slurry of the magnesium bromide etherate complex.
- Isolation and Purification: After cooling to room temperature, the supernatant liquid containing the soluble MgBr_2 etherate can be cannulated away from any unreacted

magnesium. To obtain the solid anhydrous salt, the solvent must be removed under high vacuum, followed by gentle heating to break the etherate complex. This desolvation step must be done carefully to avoid decomposition.[18]

Applications in Research and Drug Development

Magnesium bromide is a versatile reagent with several applications relevant to the pharmaceutical industry:

- Lewis Acid Catalyst: Anhydrous $MgBr_2$ serves as a strong Lewis acid, catalyzing a variety of organic reactions, including aldol reactions, Diels-Alder reactions, and the formation of chiral centers.[5][10][19]
- Grignard Reagent Synthesis: While not a Grignard reagent itself, its in-situ formation is the first step in creating organomagnesium compounds from organic bromides. These Grignard reagents are fundamental in C-C bond formation for synthesizing complex organic molecules.[17][20]
- Medical Applications: Historically, bromides were used as sedatives and anticonvulsants for treating neurological disorders.[4][8][9] While largely replaced by modern pharmaceuticals, the study of bromide salts continues.

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- 12. Calculate the lattice enthalpy of `MgBr₂` from the given data: `{:((Mg(s))+Br₂(l)rarrMgBr₂(s),,Delta_fH^(@)=-524 kJ mol^-1),(Mg(s)rarrMg(s),,Delta_1H^(@)=+148 kJ mol^-1),(Mg(g)rarrMg^(2+)(g)+2e^(-),,Delta_2H^(@)=+2187 kJ mol^-1),(Br₂(l)rarrBr₂(g),,Delta_2H^(@)=+2187 kJ mol^-1),(Br₂(l)rarrBr₂(g),,Delta_3H^(@)=+31 kJ mol^-1),(2Br(g)+2e^(-)rarr2Br(g),,Delta_5H^(@)=-662 kJ mol^-1):}` Strategy : The thermochemical equation corresponding to lattice enthalpy of `MgBr₂` is `{:((Mg^(2+)(g)+2Br^(-)(g)rarrMgBr₂(s),,Delta_("Lattice")H^(@)=?))}` Add the last five thermochemical equations to the thermochemical equation corresponding to lattice enthalpy to get the thermochemical equation for the formation of `MgBr₂ (s)` from its constituent element. Finally, calculate `Delta_(Lattice) H^(@)`, using the concept of Hess's law. [allen.in]
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